molecular formula C22H17ClN2O3S B11330302 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11330302
M. Wt: 424.9 g/mol
InChI Key: FHXPXHPXQTZDDZ-UHFFFAOYSA-N
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Description

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzoxepine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzoxepine Ring: This involves cyclization reactions that typically require acidic or basic catalysts.

    Final Coupling: The final step involves coupling the thiazole and benzoxepine intermediates using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzoxepine rings may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE
  • N-{5-[(3-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE

Uniqueness

N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group and the specific positioning of the chlorophenyl group can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H17ClN2O3S/c1-27-18-5-6-20-16(12-18)11-15(7-8-28-20)21(26)25-22-24-13-19(29-22)10-14-3-2-4-17(23)9-14/h2-9,11-13H,10H2,1H3,(H,24,25,26)

InChI Key

FHXPXHPXQTZDDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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